

Application Notes and Protocols: Measuring Caspase-3 Activity Following Nirogacestat Treatment

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Compound of Interest

Compound Name: Nirogacestat Hydrobromide

Cat. No.: B560326

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Introduction

Nirogacestat (Ogsiveo™) is a selective, oral inhibitor of gamma-secretase, an enzyme crucial for the activation of the Notch signaling pathway.[1][2][3] Dysregulation of the Notch pathway is implicated in the growth and survival of various tumors.[2][4] By blocking gamma-secretase, Nirogacestat prevents the cleavage and subsequent nuclear translocation of the Notch intracellular domain (NICD), thereby inhibiting Notch-mediated gene transcription.[2][5] This disruption of the Notch signaling cascade can lead to cell cycle arrest and induction of apoptosis, or programmed cell death, in cancer cells.[6][7]

A key executioner in the apoptotic process is Caspase-3, a cysteine-aspartic protease. The activation of Caspase-3 is a central event in the apoptotic cascade, leading to the cleavage of numerous cellular proteins and ultimately, cell death.[2] Therefore, assaying for Caspase-3 activity is a reliable method for quantifying the extent of apoptosis induced by therapeutic agents like Nirogacestat.

These application notes provide a detailed protocol for a colorimetric Caspase-3 activity assay in cell cultures treated with Nirogacestat.

Principle of the Assay

This protocol is based on the spectrophotometric detection of the chromophore p-nitroaniline (pNA) after its cleavage from a Caspase-3-specific peptide substrate, DEVD-pNA (Asp-Glu-Val-Asp-p-nitroanilide). Activated Caspase-3 in apoptotic cells cleaves the substrate, releasing pNA, which produces a yellow color that can be quantified by measuring its absorbance at 405 nm. The amount of pNA released is directly proportional to the Caspase-3 activity in the cell lysate.

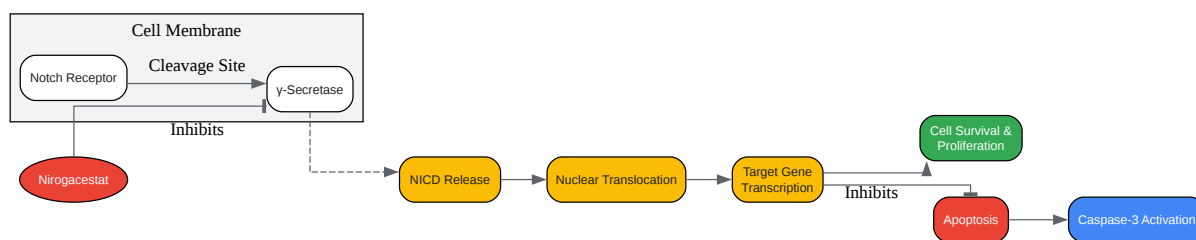
Data Presentation

The following table summarizes representative quantitative data for Nirogacestat treatment and its effect on cell lines. Note that specific IC₅₀ values and the magnitude of caspase-3 activation are cell-line dependent.

Parameter	Cell Line Example	Value	Reference
Nirogacestat IC ₅₀ (γ-secretase inhibition, cell-free)	N/A	6.2 nM	[1][8]
Nirogacestat IC ₅₀ (Notch cleavage)	HPB-ALL (T-ALL)	13.3 nM	[1][6][8]
Nirogacestat IC ₅₀ (Cell Growth Inhibition)	T-ALL cell lines (e.g., HPB-ALL, DND-41, TALL-1, Sup-T1)	30-100 nM	[6]
Treatment Duration for Apoptosis Induction	HPB-ALL, TALL-1	7 days	[1][8]
Observed Effect on Caspase-3	HPB-ALL, TALL-1	Significant increase in Caspase-3 activity and cleaved Caspase-3	[1][2][8]

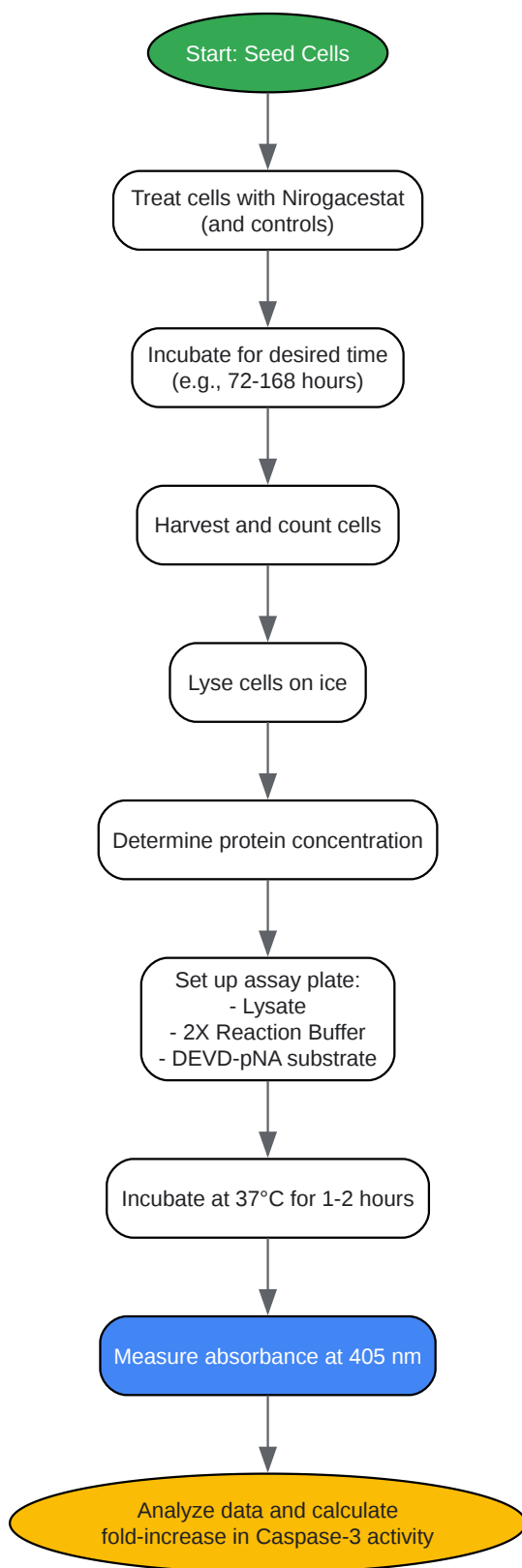
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway affected by Nirogacestat and the general experimental workflow for the Caspase-3 activity assay.



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Caption: Nirogacestat inhibits γ -secretase, blocking Notch signaling and promoting apoptosis.



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Caption: Experimental workflow for the colorimetric Caspase-3 activity assay.

Experimental Protocol

Materials and Reagents

- Cell line of interest (e.g., T-ALL cell lines such as HPB-ALL)
- Complete cell culture medium
- Nirogacestat (prepare stock solution in DMSO)
- Vehicle control (DMSO)
- Positive control for apoptosis (e.g., Staurosporine, Etoposide)
- Phosphate-Buffered Saline (PBS), ice-cold
- Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 μ M EDTA)
- 2X Reaction Buffer (e.g., 40 mM HEPES, pH 7.5, 200 mM NaCl, 0.2% CHAPS, 20% Sucrose, 20 mM DTT)
- Caspase-3 Substrate (DEVD-pNA), 4 mM stock solution
- Protein assay reagent (e.g., BCA or Bradford)
- 96-well flat-bottom microplate
- Microplate reader capable of measuring absorbance at 405 nm

Procedure

1. Cell Seeding and Treatment:

1.1. Seed cells in a 96-well plate or larger culture vessel at a density that will not lead to over-confluence during the treatment period. 1.2. Allow cells to adhere and resume logarithmic growth (typically 24 hours). 1.3. Prepare serial dilutions of Nirogacestat in complete culture medium from the stock solution. A suggested concentration range is 10 nM to 1 μ M. 1.4. Include the following controls:

- Untreated Control: Cells in medium only.
- Vehicle Control: Cells treated with the highest concentration of DMSO used for Nirogacestat dilutions.
- Positive Control: Cells treated with a known apoptosis-inducing agent. 1.5. Remove the medium from the cells and add the medium containing the different concentrations of Nirogacestat or controls. 1.6. Incubate the cells for a predetermined time course (e.g., 24, 48, 72, or up to 168 hours) at 37°C in a humidified incubator with 5% CO₂. A 7-day incubation has been shown to be effective for inducing apoptosis with Nirogacestat.[1][8]

2. Preparation of Cell Lysates:

2.1. For adherent cells, aspirate the medium and wash the cells gently with ice-cold PBS. For suspension cells, pellet the cells by centrifugation (e.g., 500 x g for 5 minutes) and wash with ice-cold PBS. 2.2. Lyse the cells by adding an appropriate volume of ice-cold Cell Lysis Buffer. For a 96-well plate, 50-100 µL per well is typically sufficient. 2.3. Incubate on ice for 10-15 minutes. 2.4. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. 2.5. Transfer the supernatant (cytosolic extract) to a fresh, pre-chilled microcentrifuge tube. This supernatant contains the active caspases. 2.6. Determine the protein concentration of each lysate using a standard protein assay. This is crucial for normalizing the Caspase-3 activity.

3. Caspase-3 Activity Assay:

3.1. In a new 96-well plate, add 50-100 µg of protein from each cell lysate per well. Adjust the volume of each well to be equal with Cell Lysis Buffer. 3.2. Add 50 µL of 2X Reaction Buffer to each well. 3.3. Add 5 µL of the 4 mM DEVD-pNA substrate to each well to a final concentration of 200 µM. 3.4. Mix gently by tapping the plate. 3.5. Incubate the plate at 37°C for 1-2 hours, protected from light. 3.6. Measure the absorbance at 405 nm using a microplate reader.

Data Analysis

- Normalize Absorbance: If different amounts of protein were used, normalize the absorbance readings to the protein concentration of each sample.
- Calculate Fold-Increase in Caspase-3 Activity: Compare the absorbance of the Nirogacestat-treated samples to the untreated or vehicle control. The fold-increase can be calculated using the following formula:

Fold-Increase = (Absorbance of Treated Sample) / (Absorbance of Control Sample)

Troubleshooting

- Low Signal:
 - Increase the incubation time with the DEVD-pNA substrate.
 - Increase the amount of protein lysate per well.
 - Ensure the DTT in the buffers is fresh, as it is prone to oxidation.
 - Confirm that the chosen cell line is sensitive to Nirogacestat-induced apoptosis.
- High Background in Control Wells:
 - Ensure complete removal of cellular debris after lysis.
 - Reduce the amount of protein lysate used.
 - Check for contamination in reagents or cell culture.
- Inconsistent Results:
 - Ensure accurate and consistent pipetting.
 - Maintain consistent cell densities and treatment conditions across experiments.
 - Use a fresh stock of Nirogacestat and other reagents.

Conclusion

This protocol provides a robust framework for assessing the pro-apoptotic effects of Nirogacestat by measuring Caspase-3 activity. By quantifying this key biomarker of apoptosis, researchers can effectively evaluate the efficacy of Nirogacestat in various cancer cell models, contributing to a deeper understanding of its mechanism of action and its potential as an anti-cancer therapeutic.

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